2,5-Dimethyl-1,4-bis(methylsulfonyl)piperazine
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Overview
Description
2,5-Dimethyl-1,4-bis(methylsulfonyl)piperazine is a chemical compound with the molecular formula C8H18N2O4S2 It is characterized by the presence of two methylsulfonyl groups attached to a piperazine ring, which is further substituted with two methyl groups at the 2 and 5 positions
Preparation Methods
The synthesis of 2,5-Dimethyl-1,4-bis(methylsulfonyl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method allows for the rapid synthesis of piperazine derivatives on a solid support.
Photocatalytic synthesis: Light-induced reactions can be used to synthesize piperazine derivatives.
Chemical Reactions Analysis
2,5-Dimethyl-1,4-bis(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: The methyl groups on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Dimethyl-1,4-bis(methylsulfonyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,4-bis(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . It can also interact with cellular receptors and modulate signaling pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2,5-Dimethyl-1,4-bis(methylsulfonyl)piperazine can be compared with other similar compounds, such as:
2,2-Dimethyl-1-(methylsulfonyl)piperazine: This compound has one less methylsulfonyl group and different chemical properties.
2,5-Dimethylpiperazine: This compound lacks the methylsulfonyl groups, resulting in different reactivity and applications.
1,4-Bis(methylsulfonyl)piperazine: This compound lacks the methyl groups at the 2 and 5 positions, affecting its chemical behavior.
Properties
Molecular Formula |
C8H18N2O4S2 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2,5-dimethyl-1,4-bis(methylsulfonyl)piperazine |
InChI |
InChI=1S/C8H18N2O4S2/c1-7-5-10(16(4,13)14)8(2)6-9(7)15(3,11)12/h7-8H,5-6H2,1-4H3 |
InChI Key |
QANUXDWPXCLSQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1S(=O)(=O)C)C)S(=O)(=O)C |
Origin of Product |
United States |
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